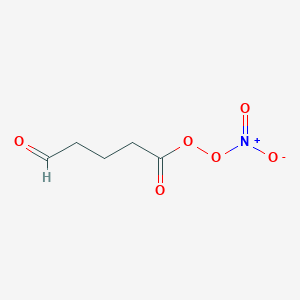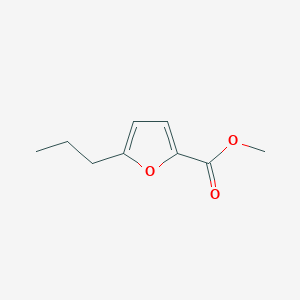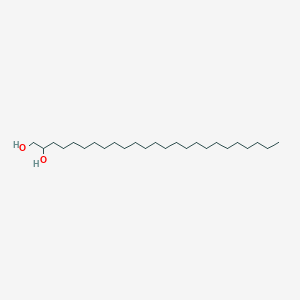
5-(Nitroperoxy)-5-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Nitroperoxy)-5-oxopentanal is a unique organic compound characterized by the presence of both nitro and peroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitroperoxy)-5-oxopentanal typically involves the nitration of 5-oxopentanal using a nitrating agent such as nitric acid or a nitrate salt. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroperoxy group. The reaction conditions often include low temperatures and the presence of a catalyst to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Nitroperoxy)-5-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 5-(Aminoperoxy)-5-oxopentanal.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(Nitroperoxy)-5-oxopentanal has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biochemical pathways involving nitro and peroxy groups.
Industry: It is used in the production of advanced materials with specific properties, such as high reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-5-oxopentanal: Lacks the peroxy group, resulting in different reactivity and applications.
5-Peroxy-5-oxopentanal:
Uniqueness
5-(Nitroperoxy)-5-oxopentanal is unique due to the simultaneous presence of both nitro and peroxy groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and industrial applications.
Propiedades
| 113408-57-4 | |
Fórmula molecular |
C5H7NO6 |
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
nitro 5-oxopentaneperoxoate |
InChI |
InChI=1S/C5H7NO6/c7-4-2-1-3-5(8)11-12-6(9)10/h4H,1-3H2 |
Clave InChI |
BOBUGBJYQHTDNC-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)CC(=O)OO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)





![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)

